

5-chloro-2,3-dimethyl-1H-indole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-chloro-2,3-dimethyl-1H-indole

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Technical Guide: 5-chloro-2,3-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant reaction pathways for **5-chloro-2,3-dimethyl-1H-indole**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Compound Data

The fundamental molecular properties of **5-chloro-2,3-dimethyl-1H-indole** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ ClN
Molecular Weight	179.65 g/mol
CAS Number	21296-93-5

Experimental Protocols

The synthesis of **5-chloro-2,3-dimethyl-1H-indole** is most commonly achieved via the Fischer indole synthesis. This classic and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Synthesis of 5-chloro-2,3-dimethyl-1H-indole via Fischer Indole Synthesis

This protocol describes the preparation of **5-chloro-2,3-dimethyl-1H-indole** from (4-chlorophenyl)hydrazine and butan-2-one.

Materials:

- (4-chlorophenyl)hydrazine hydrochloride
- Butan-2-one (methyl ethyl ketone)
- Glacial acetic acid
- Sodium hydroxide (NaOH) solution, 1 M
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Hydrazone Formation and Cyclization:**
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and butan-2-one (1-1.2 equivalents).
 - Add glacial acetic acid to serve as both the solvent and the acid catalyst.^[1]
 - Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but

typically range from 2 to 24 hours.[1]

- Work-up:

- After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- Carefully neutralize the acidic solution by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.
- Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers and dry over anhydrous sodium sulfate.[1]

- Purification:

- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
- Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure **5-chloro-2,3-dimethyl-1H-indole**.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reaction Pathway Visualization

The mechanism of the Fischer indole synthesis is a well-established pathway involving several key intermediates. The following diagram illustrates the logical progression from the starting materials to the final indole product.



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References

- 1. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-chloro-2,3-dimethyl-1H-indole molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185697#5-chloro-2-3-dimethyl-1h-indole-molecular-weight-and-formula]

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